molecular formula C25H23NO5 B13864449 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine CAS No. 1145678-75-6

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine

Cat. No.: B13864449
CAS No.: 1145678-75-6
M. Wt: 417.5 g/mol
InChI Key: MEFNXNKFGAIWBC-QHCPKHFHSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine (CAS: 1145678-75-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of the non-canonical amino acid 2-methyl-L-tyrosine. Its molecular formula is C₂₅H₂₃NO₅, with a molecular weight of 417.45 g/mol . The Fmoc group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The 2-methyl substituent on the tyrosine aromatic ring introduces steric hindrance, which can modulate peptide conformation, stability, and interactions with biological targets. This compound is critical in synthesizing peptides with tailored structural or functional properties, particularly in drug discovery and biochemical studies.

Properties

CAS No.

1145678-75-6

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C25H23NO5/c1-15-12-17(27)11-10-16(15)13-23(24(28)29)26-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1

InChI Key

MEFNXNKFGAIWBC-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step process:

This approach ensures selective protection of the amino group, leaving the phenolic hydroxyl and carboxyl groups intact for subsequent peptide coupling reactions.

Detailed Preparation Procedure

Starting Materials and Reagents

Reagent/Material Role Notes
2-Methyl-L-tyrosine Substrate (amino acid) Chiral amino acid with methyl substitution on tyrosine side chain
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Protecting agent Reactive towards amino groups
Base (e.g., triethylamine or sodium carbonate) Neutralizes HCl formed Ensures reaction proceeds efficiently
Solvent (e.g., dichloromethane, acetonitrile) Reaction medium Anhydrous conditions preferred
Water or aqueous sodium carbonate For quenching and extraction Used in work-up step

Reaction Conditions

  • The amino acid is dissolved in a suitable solvent such as dichloromethane or acetonitrile.
  • A base like triethylamine or aqueous sodium carbonate is added to maintain basic conditions.
  • Fmoc-Cl is added dropwise at low temperature (around 0–20 °C) to control the reaction rate and avoid side reactions.
  • The reaction mixture is stirred for 1 hour to several hours depending on scale and conditions.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Work-up and Purification

  • After completion, the reaction mixture is quenched with water or aqueous sodium carbonate to neutralize excess Fmoc-Cl.
  • The organic layer is separated, washed, and dried over anhydrous sodium sulfate.
  • The crude product is purified by recrystallization or column chromatography to yield pure N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine as a white crystalline solid.

Literature-Reported Synthesis Example

A representative synthesis reported by Hioki et al. (2006) involves:

Step Conditions Yield (%) Notes
1 Reaction of 2-methyl-L-tyrosine with Fmoc-Cl in dichloromethane, 3N triethylamine, 1 hour at 20 °C 95 Efficient amino group protection
2 Work-up with aqueous sodium carbonate in acetonitrile, 0.58 hours at 20 °C 74 Purification and isolation of product

This two-step method achieves high yield and purity suitable for peptide synthesis applications.

Analytical and Purity Data

Parameter Value/Description Method/Source
Molecular Formula C25H23NO5 PubChem
Molecular Weight 417.5 g/mol PubChem
Physical State White crystalline powder Supplier data
Purity (HPLC) ≥ 95% Supplier specification
Specific Rotation -22° (C=1, DMF) Supplier specification
Solubility Soluble in methanol Supplier specification

Comparative Table of Related Fmoc-Protected Amino Acids

Compound Name Molecular Formula Key Structural Difference Typical Use
N-(Fluorenylmethoxycarbonyl)-L-alanine C21H19NO4 Lacks methyl group on side chain Peptide synthesis
N-(Fluorenylmethoxycarbonyl)-L-serine C22H21NO5 Hydroxymethyl side chain Peptide synthesis
N-(Fluorenylmethoxycarbonyl)-L-leucine C24H25NO5 Isobutyl side chain Peptide synthesis
N-(Fluorenylmethoxycarbonyl)-O-methyl-L-threonine C24H23NO5 Methoxymethyl side chain Peptide synthesis
This compound C25H23NO5 Methyl substitution on tyrosine side chain Peptide synthesis, conformation studies

These structural variations influence reactivity and biological activity in peptide design.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Fmoc Removal: 2-methyl-L-tyrosine.

    Coupling Reactions: Peptides with the desired sequence.

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of 2-methyl-L-tyrosine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine (hereafter "2-methyl-Fmoc-Tyr") with structurally related Fmoc-protected amino acids, highlighting key differences in molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
2-Methyl-Fmoc-Tyr 1145678-75-6 C₂₅H₂₃NO₅ 417.45 -OH, -CH₃ (ortho to -OH) Enhanced hydrophobicity; steric hindrance at ortho position
Fmoc-L-Tyrosine 92954-90-0 C₂₄H₂₁NO₅ 403.43 -OH (para) Standard Fmoc-Tyr; participates in H-bonding and post-translational modifications
Fmoc-2-methyl-L-phenylalanine 211637-75-1 C₂₅H₂₃NO₄ 401.45 -CH₃ (ortho to backbone) Lacks tyrosine’s hydroxyl group; higher hydrophobicity
Fmoc-O-methyl-L-tyrosine 77128-72-4 C₂₅H₂₃NO₅ 417.45 -OCH₃ (para) Methoxy group protects hydroxyl, altering solubility and reactivity
3,5-Dibromo-Fmoc-L-tyrosine 201484-26-6 C₂₄H₁₉Br₂NO₅ 561.22 -Br (meta), -OH (para) Bromine atoms enable crosslinking or heavy-atom derivatization
Fmoc-O-acetyl-L-tyrosine 918329-78-9 C₂₆H₂₃NO₆ 445.47 -OAc (para) Acetyl group protects hydroxyl; requires deprotection for further modification

Research Findings

  • Synthesis Yields: Fmoc-protected amino acids with bulky substituents (e.g., 2-methyl, iodophenyl) often exhibit lower yields (60–85%) compared to unsubstituted analogs (90–95%) due to steric hindrance during coupling .
  • Chromatographic Behavior : In reverse-phase HPLC, 2-methyl-Fmoc-Tyr elutes later than Fmoc-Tyr, reflecting increased hydrophobicity. Similar trends are observed for Fmoc-2-methyl-L-phenylalanine .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine (Fmoc-2-methyl-L-Tyr) is a derivative of the amino acid tyrosine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in biochemical research due to its potential applications in peptide synthesis and its biological activity. This article explores the biological activity of Fmoc-2-methyl-L-Tyr, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C25H23NO5
  • Molecular Weight: 417.45 g/mol
  • CAS Number: 1145678-75-6
  • Purity: Typically >95% .

Table 1: Chemical Data

PropertyValue
Molecular FormulaC25H23NO5
Molecular Weight417.45 g/mol
CAS Number1145678-75-6
Purity>95%
Storage Temperature-20°C

The biological activity of Fmoc-2-methyl-L-Tyr is primarily linked to its role as a substrate in enzymatic reactions and its interactions with various proteins. The Fmoc group serves as a protective moiety that can be removed under specific conditions, allowing for the incorporation of the amino acid into peptides without affecting the biological activity of the resulting compounds.

Key Mechanisms:

  • Enzyme Substrate: Fmoc-2-methyl-L-Tyr can participate in enzyme-catalyzed reactions, influencing pathways such as protein synthesis and post-translational modifications.
  • Inhibition of Enzymes: Some studies suggest that derivatives of tyrosine can act as inhibitors for specific enzymes involved in metabolic pathways, including histone deacetylases (HDACs) .

Case Study: Inhibition of Histone Deacetylases (HDACs)

Research has shown that compounds related to Fmoc-2-methyl-L-Tyr exhibit varying degrees of inhibition against different HDAC isoforms. For instance, analogs containing aromatic amino acids were found to be more potent against HDAC1–3 compared to other isoforms .

Table 2: Inhibition Potency Against HDAC Isoforms

CompoundIC50 (nM)HDAC Isoform
Azumamide C14HDAC1
Azumamide E67HDAC3
Fmoc-2-methyl-L-TyrNot specifiedVarious

Applications in Research

Fmoc-2-methyl-L-Tyr is utilized extensively in peptide synthesis due to its stability and ease of handling. The Fmoc protection allows for selective deprotection strategies, making it a valuable tool in constructing complex peptides with specific biological activities.

Potential Applications:

  • Peptide Synthesis: Used in solid-phase peptide synthesis (SPPS) protocols.
  • Drug Development: Investigated for potential therapeutic applications in cancer treatment through its role as an HDAC inhibitor.
  • Biochemical Research: Serves as a model compound for studying tyrosine derivatives and their biological roles.

Q & A

Q. What are the standard synthetic routes for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine, and how is the Fmoc group introduced?

The synthesis typically involves:

Protection of the amino group : The α-amino group of 2-methyl-L-tyrosine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate) in a mixed solvent system (e.g., dioxane/water) .

Side-chain handling : The phenolic hydroxyl group of tyrosine may remain unprotected or be acetylated, depending on the intended application.

Purification : Crude product is purified via recrystallization or flash chromatography.
The Fmoc group is introduced via nucleophilic substitution, where the amino group reacts with Fmoc-Cl in the presence of a base to form a stable carbamate linkage .

Q. How is the purity and identity of this compound validated in peptide synthesis?

Key analytical methods include:

  • HPLC : Reverse-phase HPLC with UV detection (254 nm or 280 nm) assesses purity (>95% as per TCI specifications) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 417.45 (C₂₅H₂₃NO₅) .
  • NMR Spectroscopy : ¹H/¹³C NMR verifies the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the 2-methyl substituent (δ 1.2–1.5 ppm for CH₃) .

Q. What are the primary applications of this compound in peptide chemistry?

The Fmoc-protected derivative is used in solid-phase peptide synthesis (SPPS) to:

  • Temporarily mask the α-amino group during sequential coupling.
  • Enable orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains .
    The 2-methyl group may enhance steric shielding, reducing racemization during coupling .

Advanced Research Questions

Q. How does the 2-methyl substituent influence coupling efficiency in SPPS, and how can steric hindrance be mitigated?

The 2-methyl group introduces steric hindrance, potentially slowing coupling kinetics. Optimization strategies include:

  • Activation reagents : Use of HOBt/DIC or Oxyma Pure®/DIC to enhance reactivity .
  • Extended reaction times : 2–4 hours for complete acylation.
  • Temperature control : Elevated temperatures (30–40°C) improve diffusion rates in resin-bound peptides .
    Validation via Kaiser test or LC-MS monitors coupling completion .

Q. What stability challenges arise from the 2-methyl group under basic deprotection conditions?

The methyl group may destabilize the Fmoc carbamate under prolonged basic exposure, leading to:

  • Premature deprotection : Detectable via HPLC as truncated peptides.
  • Racemization : Monitored by chiral HPLC or Marfey’s reagent.
    Mitigation : Use shorter deprotection times (2 × 5 min with piperidine) and low-temperature (0–4°C) conditions .

Q. How should researchers resolve discrepancies between NMR and MS data for this compound?

Discrepancies (e.g., unexpected peaks in NMR but correct MS) may arise from:

  • Solvent impurities : Re-crystallize from ethyl acetate/hexane.
  • Diastereomers : Check enantiomeric purity via chiral HPLC .
  • Degradation : Store the compound at –20°C under inert gas to prevent Fmoc cleavage .

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